

Methyl (S)-(-)-lactate: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

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Introduction: In the landscape of pharmaceutical research and drug development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. The "chiral pool" provides a powerful and cost-effective strategy for the synthesis of such single-enantiomer drugs, utilizing readily available, naturally occurring chiral molecules as starting materials. Among these, **methyl (S)-(-)-lactate**, derived from the naturally abundant L-lactic acid, has emerged as a highly versatile and valuable C3 chiral building block. Its well-defined stereocenter, coupled with the presence of two distinct functional groups—a hydroxyl and a methyl ester—offers a rich platform for a wide array of chemical transformations, enabling the stereocontrolled construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the utility of **methyl (S)-(-)-lactate** in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key transformations, quantitative data, detailed experimental protocols, and illustrative synthetic pathways.

Core Properties and Handling

Methyl (S)-(-)-lactate is a colorless liquid with the chemical formula C₄H₈O₃. A summary of its key physical and chemical properties is presented in the table below.

Property	Value
Molecular Weight	104.10 g/mol
Boiling Point	144-145 °C
Density	1.09 g/mL at 25 °C
Optical Rotation	$[\alpha]^{20}_D \sim -11.5^\circ$ (neat)
CAS Number	27871-49-4

As a chiral starting material, ensuring the enantiomeric purity of **methyl (S)-(-)-lactate** is crucial for its successful application in asymmetric synthesis. It is typically available with high enantiomeric excess (ee).

Key Synthetic Transformations

The synthetic utility of **methyl (S)-(-)-lactate** stems from the selective manipulation of its hydroxyl and ester functionalities. The inherent chirality at the C2 position can be either retained or inverted, and this stereocenter can direct the formation of new stereocenters in subsequent reactions.

Protection of the Hydroxyl Group

The first step in many synthetic sequences involving **methyl (S)-(-)-lactate** is the protection of the secondary hydroxyl group. This prevents unwanted side reactions and allows for the selective modification of the ester group. The tert-butyldimethylsilyl (TBDMS) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under mild conditions.

Experimental Protocol: TBDMS Protection of Ethyl (S)-(-)-lactate (Adaptable for **Methyl (S)-(-)-lactate)**

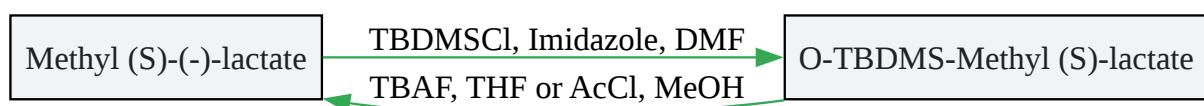
A detailed protocol for the TBDMS protection of the analogous ethyl (S)-(-)-lactate is provided in *Organic Syntheses*. This procedure can be readily adapted for **methyl (S)-(-)-lactate** by adjusting the molar equivalents accordingly.

To a solution of ethyl (S)-(-)-lactate (1.0 mol) in anhydrous dimethylformamide (DMF, 500 mL) is added imidazole (1.5 mol). The solution is cooled in an ice bath, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 mol) is added in portions. The reaction mixture is stirred and allowed to warm to room temperature overnight. The product, ethyl (S)-2-(tert-butyldimethylsilyloxy)propanoate, is isolated by aqueous workup and purified by distillation.[1]

Reactant	Molar Eq.
Ethyl (S)-(-)-lactate	1.0
Imidazole	1.5
TBDMSCl	1.0
DMF	-

Expected Yield: High

Deprotection of TBDMS Ethers: The TBDMS group can be efficiently removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions, for instance, with a catalytic amount of acetyl chloride in dry methanol.[2][3]



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Caption: Protection and deprotection of the hydroxyl group of **methyl (S)-(-)-lactate**.

Conversion to Chiral Aldehydes

The protected methyl (S)-lactate can be readily converted into a valuable chiral aldehyde synthon. This transformation typically involves the reduction of the methyl ester to a primary alcohol, followed by oxidation.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal

A two-step procedure for the conversion of TBDMS-protected ethyl (S)-lactate to the corresponding aldehyde has been reported and is adaptable for the methyl ester.

- Reduction of the Ester: The TBDMS-protected ethyl (S)-lactate (1.0 equiv) is dissolved in an anhydrous solvent such as diethyl ether or THF and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 2.2 equiv) is added dropwise, and the reaction is stirred at low temperature before being quenched. The resulting primary alcohol is isolated after an aqueous workup.[1]
- Oxidation of the Alcohol (Swern Oxidation): To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.2 equiv). After a short period, a solution of the TBDMS-protected primary alcohol (1.0 equiv) in DCM is added. Following this, triethylamine (5.0 equiv) is added, and the reaction is allowed to warm to room temperature. The desired aldehyde is obtained after an aqueous workup and purification.[1] The Swern oxidation is known for its mild conditions and wide functional group tolerance.[4]

Step	Reagents	Key Conditions
Reduction	DIBAL-H	-78 °C
Oxidation	(COCl) ₂ , DMSO, Et ₃ N	-78 °C to rt

Expected Yield: High for both steps.



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Caption: Conversion of protected methyl (S)-lactate to a chiral aldehyde.

Inversion of Stereochemistry: The Mitsunobu Reaction

A powerful feature of using **methyl (S)-(-)-lactate** as a chiral starting material is the ability to access the corresponding (R)-enantiomer through a stereochemical inversion. The Mitsunobu

reaction is a widely used method for achieving this transformation with a high degree of inversion.[5][6][7][8]

General Protocol for Mitsunobu Inversion:

The alcohol (in this case, protected methyl (S)-lactate) is treated with a nucleophile (often a carboxylic acid, such as p-nitrobenzoic acid), triphenylphosphine (PPh_3), and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an $\text{SN}2$ mechanism, resulting in a clean inversion of the stereocenter. The resulting ester can then be hydrolyzed to afford the alcohol with the inverted (R)-configuration.

Reagent	Role
Alcohol (e.g., Methyl (S)-lactate)	Substrate
Carboxylic Acid (e.g., $\text{p-NO}_2\text{C}_6\text{H}_4\text{COOH}$)	Nucleophile
PPh_3	Activates the alcohol
DEAD or DIAD	Oxidant

Expected Outcome: High yield with complete inversion of stereochemistry.



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Caption: Stereochemical inversion of methyl (S)-lactate via the Mitsunobu reaction.

Applications in the Total Synthesis of Natural Products

The utility of **methyl (S)-(-)-lactate** as a chiral building block is best illustrated through its application in the total synthesis of complex, biologically active natural products.

Diastereoselective Synthesis of 1,3-Diols

Methyl (S)-(-)-lactate is a common precursor for the stereoselective synthesis of 1,3-diol motifs, which are prevalent in many polyketide natural products.[9][10][11] The synthesis of these structures often involves the elaboration of the chiral aldehyde derived from methyl lactate.

Asymmetric Synthesis of Polysubstituted Prolines

Methyl (S)-lactate has been employed as a chiral auxiliary in the 1,3-dipolar cycloaddition of azomethine ylides to generate highly substituted proline derivatives with excellent diastereoselectivity (86–99% de).[12] This demonstrates how the chirality of the lactate moiety can effectively control the stereochemical outcome of a carbon–carbon bond-forming reaction.

Conclusion

Methyl (S)-(-)-lactate stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, low cost, and versatile functionality make it an invaluable starting material for the asymmetric synthesis of a wide range of complex molecules. The ability to reliably protect its hydroxyl group, convert it into a chiral aldehyde, and invert its stereocenter provides chemists with a flexible and powerful toolkit for the construction of enantiomerically pure compounds. As the demand for sophisticated chiral drugs continues to grow, the importance of foundational chiral building blocks like **methyl (S)-(-)-lactate** in both academic research and industrial drug development is set to endure.

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- To cite this document: BenchChem. [Methyl (S)-(-)-lactate: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143375#methyl-s-lactate-as-a-chiral-pool-starting-material>]

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